2-azido-5-bromobenzonitrile
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Overview
Description
2-Azido-5-bromobenzonitrile: is an organic compound with the molecular formula C7H3BrN4 It is a derivative of benzonitrile, where the benzene ring is substituted with an azido group at the second position and a bromine atom at the fifth position
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the diazotransfer reaction, where a diazotizing reagent such as fluorosulfuryl azide (FSO2N3) is used to convert an amino group to an azido group . The reaction is usually carried out under mild conditions, making it efficient and convenient for laboratory synthesis.
Industrial Production Methods: While specific industrial production methods for 2-azido-5-bromobenzonitrile are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive azido group.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-5-bromobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Reduction Reactions: The azido group can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used under mild conditions.
Cycloaddition: Copper(I) catalysts are commonly used in the Huisgen cycloaddition.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used for reduction reactions.
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as azido-substituted derivatives.
Cycloaddition Reactions: Formation of 1,2,3-triazoles.
Reduction Reactions: Formation of 2-amino-5-bromobenzonitrile.
Scientific Research Applications
2-Azido-5-bromobenzonitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the formation of triazoles through cycloaddition reactions.
Materials Science: The azido group can be used for cross-linking polymers, enhancing the properties of materials such as thermosets and organic solar cells.
Medicinal Chemistry: The compound can be used in the synthesis of potential pharmaceutical agents, particularly those involving triazole moieties.
Mechanism of Action
The mechanism of action of 2-azido-5-bromobenzonitrile primarily involves its reactivity due to the azido group. The azido group can undergo cycloaddition reactions, forming stable triazole rings. This reactivity is harnessed in various applications, such as click chemistry, where the azido group reacts with alkynes to form triazoles .
Comparison with Similar Compounds
2-Azido-5-chlorobenzonitrile: Similar structure but with a chlorine atom instead of bromine.
2-Azido-4-bromobenzonitrile: Azido group at the second position and bromine at the fourth position.
2-Azido-3-bromobenzonitrile: Azido group at the second position and bromine at the third position.
Uniqueness: 2-Azido-5-bromobenzonitrile is unique due to the specific positioning of the azido and bromine groups, which can influence its reactivity and the types of reactions it undergoes. The presence of both an azido and a bromine group allows for diverse chemical transformations, making it a versatile intermediate in organic synthesis .
Properties
CAS No. |
1262111-13-6 |
---|---|
Molecular Formula |
C7H3BrN4 |
Molecular Weight |
223 |
Purity |
95 |
Origin of Product |
United States |
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